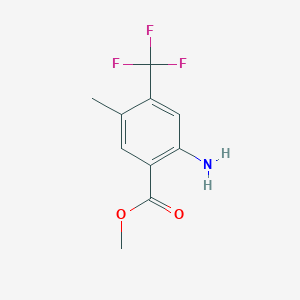

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-5-3-6(9(15)16-2)8(14)4-7(5)10(11,12)13/h3-4H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEPONYZJUGILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700957 | |

| Record name | Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872624-53-8 | |

| Record name | Benzoic acid, 2-amino-5-methyl-4-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872624-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine and fluorinated moieties into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Among the most impactful fluorinated groups is the trifluoromethyl (CF₃) group, which is present in numerous approved pharmaceuticals.[1] This guide focuses on a specific and valuable trifluoromethyl-containing building block: Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate (CAS Number: 872624-53-8).

This compound is a strategically designed aniline derivative, incorporating a trifluoromethyl group, an amino group, and a methyl ester. This trifunctional arrangement makes it a highly versatile intermediate for the synthesis of complex heterocyclic systems, which are prevalent in many classes of therapeutic agents, including kinase inhibitors and other targeted therapies.[3] This in-depth guide will provide a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical methodologies for its characterization, and a discussion of its applications in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in multi-step synthesis. The properties of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 872624-53-8 | [4] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [5] |

| Molecular Weight | 233.19 g/mol | [5] |

| Appearance | Light yellow crystalline solid | [6] |

| Storage | 2-8 °C, Keep in dark place, Inert atmosphere | [7] |

Synthesis of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate: A Palladium-Catalyzed Approach

The synthesis of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance, making it a preferred route in medicinal chemistry.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis from its iodo-precursor, Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate.

Reaction Scheme:

A schematic of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (1 equivalent)

-

Methylboronic acid (3 molar equivalents)[6]

-

Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.1 molar equivalents)[6]

-

Cesium fluoride (CsF) (3.45 molar equivalents)[6]

-

Anhydrous 1,4-dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Celite

-

Silica gel for column chromatography

Procedure:

-

To a solution of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (121 g, 351 mmol) in anhydrous 1,4-dioxane (2.5 L) under a nitrogen atmosphere, add cesium fluoride (184.3 g, 1.21 mol), methylboronic acid (63.7 g, 1.05 mol), and bis(diphenylphosphinoferrocene)palladium(II) chloride (27.83 g, 35.1 mmol).[6]

-

Heat the reaction mixture to 80 °C and stir for 3 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.[6]

-

Partition the reaction solution between ethyl acetate (2.5 L) and water (2.5 L).[6]

-

Filter the mixture through a pad of Celite to remove the fine black palladium suspension.[6]

-

Separate the organic phase and extract the aqueous phase with ethyl acetate (2 x 1 L).[6]

-

Combine the organic phases, wash with brine (1 L), and dry over anhydrous magnesium sulfate.[6]

-

Filter off the drying agent and concentrate the solution under reduced pressure at 45°C to obtain a red oil.[6]

-

Purify the crude product by silica gel column chromatography using a mixture of isohexane and ethyl acetate (9:1) as the eluent to yield Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate as a light yellow crystalline solid (75.25 g, 92% yield).[6]

Analytical Characterization

Accurate characterization of chemical intermediates is crucial for ensuring the quality and reproducibility of subsequent synthetic steps. The following analytical techniques are recommended for the characterization of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.8-8.0 ppm (s, 1H): Aromatic proton ortho to the ester group.

-

δ 6.6-6.8 ppm (s, 1H): Aromatic proton ortho to the amino group.

-

δ 4.5-5.0 ppm (br s, 2H): Protons of the amino group.

-

δ 3.8-3.9 ppm (s, 3H): Methyl protons of the ester group.

-

δ 2.2-2.3 ppm (s, 3H): Methyl protons attached to the aromatic ring.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 168-170 ppm: Carbonyl carbon of the ester.

-

δ 148-150 ppm: Aromatic carbon attached to the amino group.

-

δ 130-145 ppm (q, J ≈ 30-35 Hz): Aromatic carbon attached to the trifluoromethyl group.

-

δ 120-130 ppm (q, J ≈ 270-280 Hz): Carbon of the trifluoromethyl group.

-

δ 110-125 ppm: Other aromatic carbons.

-

δ 51-53 ppm: Methyl carbon of the ester.

-

δ 18-20 ppm: Methyl carbon attached to the aromatic ring.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC is essential for assessing the purity of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate. A reversed-phase C18 column is typically suitable for this class of compounds.

General HPLC Method Parameters:

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (typically around 230-280 nm).

-

Column Temperature: 30 °C

LC-MS can be used to confirm the molecular weight of the compound and to identify any impurities. Electrospray ionization (ESI) in positive mode would be expected to show the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

-

3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

-

3000-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.

-

1720-1700 cm⁻¹: C=O stretching vibration of the ester.

-

1300-1100 cm⁻¹: C-F stretching vibrations of the trifluoromethyl group.

Applications in Drug Discovery and Development

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is a valuable building block for the synthesis of a wide range of biologically active molecules. Its trifunctional nature allows for diverse chemical transformations, making it a key intermediate in the construction of complex heterocyclic scaffolds.

Role as a Pharmaceutical Intermediate

The presence of the trifluoromethyl group is known to enhance the biological activity and metabolic stability of drug candidates.[5] The amino and ester functionalities on the aromatic ring provide reactive handles for further chemical modifications, such as amide bond formation, cyclization reactions, and cross-coupling reactions.

A generalized workflow for the utilization of the topic compound in API synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate.

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Use only in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is a strategically important building block for researchers and scientists in the field of drug discovery and development. Its unique combination of a trifluoromethyl group, an amino moiety, and a methyl ester on an aromatic scaffold provides a versatile platform for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in the development of the next generation of therapeutics. The methodologies and insights provided in this guide are intended to support the scientific community in leveraging the full potential of this valuable chemical intermediate.

References

-

Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. PubMed. [Link]

-

Methyl 4-amino-2-(trifluoromethyl)benzoate. MySkinRecipes. [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. ResearchGate. [Link]

-

Synthesis and Anticancer Activity Evaluation of 3,4-Mono- And Bicyclosubstituted N-(Het)aryl Trifluoromethyl Succinimides. Amanote Research. [Link]

- Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed Central. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]

-

Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]

-

General procedure for the synthesis of methyl and other benzoates. The Royal Society of Chemistry. [Link]

-

Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. PubMed Central. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PubMed Central. [Link]

-

New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies. ResearchGate. [Link]

-

Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate, 98% Purity. Stellarsmart. [Link]

- Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. [Link]

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. PubMed. [Link]

-

Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. PubMed Central. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

- Process for the production of methyl benzoate.

-

The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

1H (a) and 13C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate. [Link]

- Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. [Link]

- 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

-

Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent. ResearchGate. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]

-

Enhancing Agrochemical Efficacy with 2-Amino-5-Methylbenzoic Acid: A Key Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

-

LC–MS/MS analysis of twelve neurotransmitters and amino acids in mouse cerebrospinal fluid. Semantic Scholar. [Link]

-

N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. PubMed Central. [Link]

-

Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Methyl 2-amino-5-chlorobenzoate. ResearchGate. [Link]

-

METHYL 2-AMINO-5-(TRIFLUOROMETHYL)BENZOATE Market Size, Share, Trend and Forcarst to 2025. Prof Research. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][10][11]benzothiazinium Chloride as Anticancer Agent. PubMed Central. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 4-amino-2-(trifluoromethyl)benzoate [myskinrecipes.com]

- 6. methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | 872624-53-8 [chemicalbook.com]

- 7. chiralen.com [chiralen.com]

- 8. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

- 9. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (PDF) Synthesis and Anticancer Activity Evaluation of [research.amanote.com]

physicochemical properties of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate

Abstract

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is a substituted anthranilate derivative featuring a trifluoromethyl group, a structural motif of significant interest in medicinal chemistry and materials science. The presence of an amino group, a methyl ester, a methyl group, and a highly electronegative trifluoromethyl group on the benzene ring imparts a unique combination of electronic and steric properties. Understanding the fundamental physicochemical characteristics of this molecule is paramount for its effective application in research and development, particularly in drug discovery, where properties such as solubility, lipophilicity, and ionization state directly govern bioavailability and efficacy. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound, details robust experimental protocols for their validation, and contextualizes their significance for scientific applications.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its unambiguous identity and fundamental properties. These data serve as the primary reference for all subsequent experimental and computational work.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 872624-53-8 | [1][2] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [2] |

| Molecular Weight | 233.19 g/mol | [2] |

| Appearance | Light yellow crystalline solid | [1] |

| Purity (Typical) | >97% | [2] |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Solubility | Data not publicly available; predicted to be soluble in organic solvents like ethyl acetate and dioxane.[1] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound. While experimental spectra for this specific molecule are not widely published, its structure allows for the confident prediction of key spectral features based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for each type of proton. The two aromatic protons will appear as singlets or narrow doublets in the aromatic region. The amino group (-NH₂) protons will likely present as a broad singlet. The methyl ester (-OCH₃) protons will be a sharp singlet around 3.8-3.9 ppm, and the aromatic methyl (-CH₃) protons will appear as another sharp singlet further upfield.

-

¹³C NMR: The carbon spectrum will show ten distinct signals corresponding to each carbon atom. Key predicted signals include the ester carbonyl carbon (~165-170 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), six unique aromatic carbons, and the two methyl carbons.

-

¹⁹F NMR: Due to the single trifluoromethyl group, the fluorine NMR spectrum is predicted to show a sharp singlet, providing a clear and sensitive handle for monitoring reactions or purity.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate, the electron ionization (EI-MS) spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 233.19, confirming the molecular weight.

Physicochemical Properties in the Context of Drug Discovery

For professionals in drug development, certain physicochemical properties are critical predictors of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes. It is quantified by the octanol-water partition coefficient (LogP).[4]

-

Significance: A balanced LogP is essential. High LogP can lead to poor aqueous solubility and high metabolic clearance, while low LogP can hinder membrane permeability.

-

Prediction: While an experimental value is unavailable, the presence of the trifluoromethyl and methyl groups suggests a moderate to high lipophilicity.

Aqueous Solubility

Solubility is the measure of how much of a compound can dissolve in a given solvent, with aqueous solubility being particularly critical for oral drug absorption.[5]

-

Significance: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation. The amino group on the molecule may offer a handle for salt formation to improve solubility.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. The primary amine group in the title compound is basic.

-

Significance: The ionization state of a drug affects its solubility, permeability, and interaction with its biological target. Knowing the pKa is essential for predicting its behavior in different physiological compartments (e.g., stomach pH ~1.5-3.5, intestine pH ~6.0-7.4).

Synthesis and Purification Overview

Contextualizing the physicochemical properties requires an understanding of the compound's origin. A documented synthesis involves a palladium-catalyzed cross-coupling reaction.

-

Reaction: Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is reacted with methylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base such as cesium fluoride in a dioxane solvent.[1][6]

-

Purification: Following the reaction, a standard workup involving extraction with ethyl acetate is performed. The final purification is achieved via silica gel column chromatography, yielding the product as a light yellow crystalline solid.[1]

Caption: A simplified workflow of the synthesis and purification process.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, all theoretical properties must be validated through robust experimental methods. The following protocols provide a framework for the empirical determination of key physicochemical parameters.

General Physicochemical Characterization Workflow

The comprehensive characterization of a new chemical entity follows a logical progression to ensure data quality and efficient use of resources.

Caption: A logical workflow for the physicochemical analysis of a novel compound.

Protocol: Melting Point Determination

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Methodology:

-

Place a small amount of the dry crystalline solid into a capillary tube, sealed at one end.

-

Compact the sample by tapping the tube gently.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample slowly (1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Protocol: Solubility Determination (Shake-Flask Method)

-

Objective: To quantify the equilibrium solubility of the compound in an aqueous buffer.

-

Methodology:

-

Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

-

Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully extract an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Protocol: Lipophilicity Determination (LogP via Shake-Flask Method)

-

Objective: To measure the partitioning of the compound between n-octanol and water.[4][7]

-

Methodology:

-

Prepare a stock solution of the compound in either n-octanol or water.

-

Add a known volume of this stock solution to a separatory funnel containing a known volume of the second, immiscible solvent (e.g., add the aqueous solution to n-octanol). The solvents should be pre-saturated with each other.

-

Shake the funnel vigorously for several minutes to allow for partitioning, then let it stand until the two phases are clearly separated.

-

Sample each phase (the n-octanol layer and the aqueous layer).

-

Measure the concentration of the compound in each sample using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

Conclusion

References

- ChemicalBook. (2025). methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | 872624-53-8.

- Fisher Scientific. (n.d.). Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate, 98% Purity.

- CymitQuimica. (n.d.). Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate.

- ChemicalBook. (n.d.). methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate synthesis.

- Fluorochem. (n.d.). Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate.

- Royal Society of Chemistry. (2023). Physicochemical Properties. In Books - The Royal Society of Chemistry.

- Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(19), 11436–11446.

- Supporting Information for scientific publications (general NMR data). (n.d.).

- Schwarzenbach, R. P., et al. (2017). Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility. ETH Zurich Research Collection.

- Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-25.

Sources

- 1. methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | 872624-53-8 [chemicalbook.com]

- 2. Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 6. methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

An In-Depth Technical Guide to Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate, a fluorinated organic compound with significant potential in synthetic chemistry and pharmaceutical research. The document details its chemical properties, synthesis, and safety considerations, offering valuable insights for its application in laboratory and development settings.

Core Molecular Attributes

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is a substituted benzoate ester. The presence of both an amine (-NH2) and a trifluoromethyl (-CF3) group on the aromatic ring significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in chemical reactions and for analytical characterization.

Chemical Identifiers

For unambiguous identification and information retrieval from chemical databases and literature, the following identifiers are used:

| Identifier | Value |

| CAS Number | 872624-53-8[1][2] |

| PubChem CID | 53436881[1] |

Structural Representation

The spatial arrangement of atoms and functional groups in Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is critical to understanding its chemical behavior.

Caption: Chemical structure of the molecule.

Synthesis and Methodology

The synthesis of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate typically involves a multi-step process, leveraging palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon bonds.

Synthetic Pathway Overview

A documented method for synthesizing the title compound involves the reaction of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate with methylboronic acid.[2][3] This approach is a variation of the Suzuki coupling reaction, a powerful tool for forming C-C bonds.

Caption: Key components in the synthesis.

Detailed Experimental Protocol

The following protocol is based on established synthetic procedures for similar compounds.[2]

-

Reaction Setup: To a solution of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (1 equivalent) in anhydrous 1,4-dioxane, add cesium fluoride (3.4 equivalents), methylboronic acid (3 equivalents), and bis(diphenylphosphinoferrocene)palladium(II) dichloride (PdCl₂(dppf)) (0.1 equivalents) under a nitrogen atmosphere.[2]

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir for approximately 3 hours.[2] The inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

-

Workup: After cooling, the organic phase is separated. The aqueous phase is then extracted with ethyl acetate.[2]

-

Purification: The combined organic phases are washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the final product as a light yellow crystalline solid.[2]

Role in Drug Discovery and Development

Substituted benzoates are important intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4][5] The trifluoromethyl group, in particular, is a key functional group in medicinal chemistry.

Significance of the Trifluoromethyl Group

The -CF3 group can significantly enhance a molecule's metabolic stability and membrane permeability.[6] Its high electronegativity and lipophilicity can also improve a drug's binding affinity to its target receptor.[6] Replacing a methyl group with a trifluoromethyl group is a common strategy in drug design to block metabolic hotspots and increase the half-life of a drug.[6]

Potential Therapeutic Applications

While specific applications for Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate are not extensively documented in publicly available literature, its structural motifs are found in compounds investigated for various therapeutic areas. The presence of the trifluoromethyl group is associated with anti-inflammatory, anticancer, and antimicrobial agents.[4]

Safety and Handling

Hazard Identification

Based on analogous compounds, potential hazards may include:

Recommended Protective Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[8][9]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[8][10]

Conclusion

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is a specialized chemical intermediate with significant potential for researchers in synthetic organic chemistry and drug discovery. Its unique combination of functional groups makes it a valuable building block for creating more complex molecules with desirable pharmacological properties. Understanding its synthesis, properties, and handling requirements is essential for its safe and effective use in a research and development context.

References

-

Blotz. Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate. Available from: [Link]

-

MySkinRecipes. Methyl 4-amino-2-(trifluoromethyl)benzoate. Available from: [Link]

-

Angene Chemical. Safety Data Sheet - Methyl 3-amino-4-(trifluoromethoxy)benzoate. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

- Google Patents.US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | 872624-53-8 [chemicalbook.com]

- 3. methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl 4-amino-2-(trifluoromethyl)benzoate [myskinrecipes.com]

- 5. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

solubility of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate in Organic Solvents

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate, a compound of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental solubility data for this specific molecule, this guide synthesizes information from structurally related compounds and foundational chemical principles to offer a predictive solubility profile. Furthermore, a detailed, self-validating experimental protocol is provided for researchers to quantitatively determine the solubility of this compound in a range of common organic solvents. This document is designed to be a practical resource, enabling scientists to make informed decisions regarding solvent selection for synthesis, purification, formulation, and various analytical applications.

Introduction: Understanding the Compound

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is a substituted aromatic compound with a molecular formula of C₁₀H₁₀F₃NO₂ and a molecular weight of 233.19 g/mol . Its structure, featuring an amino group, a methyl ester, a methyl group, and a trifluoromethyl group on a benzene ring, suggests a complex interplay of polarity, hydrogen bonding capability, and lipophilicity. The trifluoromethyl (-CF₃) group, in particular, is known to significantly influence a molecule's physicochemical properties.[1][2] It is a strong electron-withdrawing group that can increase lipophilicity and metabolic stability, making it a valuable moiety in drug design.[2][3][4]

The solubility of this compound in organic solvents is a critical parameter for its practical application. Proper solvent selection is paramount for achieving desired concentrations in reactions, enabling effective purification through techniques like recrystallization, and formulating for biological assays or material fabrication. This guide will explore the factors governing its solubility and provide a robust framework for its experimental determination.

Predicted Solubility Profile

A structural isomer, Methyl 2-Amino-4-(trifluoromethyl)benzoate, is reported to be soluble in methanol, a polar protic solvent. This provides a valuable empirical anchor for our predictions.

Table 1: Predicted Qualitative Solubility of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Freely Soluble | The amino and ester groups can form hydrogen bonds with alcohols. A structural isomer is soluble in methanol. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The carbonyl group of the solvent can act as a hydrogen bond acceptor for the amino group of the solute. |

| Esters | Ethyl Acetate | Soluble | "Like dissolves like" principle; both solute and solvent are esters. |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents can accommodate the polarity of the ester and amino groups while also interacting favorably with the nonpolar regions of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | Ethers are less polar than alcohols but can still engage in some hydrogen bonding. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Freely Soluble | These are strong solvents capable of dissolving a wide range of organic compounds. |

| Hydrocarbons | Hexane, Toluene | Sparingly Soluble to Soluble | The aromatic ring, methyl, and trifluoromethyl groups contribute to non-polar character, suggesting some solubility.[2] |

| Aqueous | Water | Insoluble to Slightly Soluble | The presence of multiple nonpolar groups, particularly the trifluoromethyl group, is expected to significantly limit aqueous solubility.[6] |

Factors Influencing Solubility: A Deeper Dive

The solubility of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is governed by a balance of intermolecular forces between the solute and the solvent molecules.

-

Hydrogen Bonding: The primary amino group (-NH₂) is a hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen of the amino group are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective.

-

Dipole-Dipole Interactions: The ester and trifluoromethyl groups create significant dipole moments in the molecule, leading to favorable interactions with polar solvents.

-

Van der Waals Forces: The aromatic ring and the methyl and trifluoromethyl groups contribute to London dispersion forces, which are the primary interactions with nonpolar solvents like hydrocarbons.

-

The Role of the Trifluoromethyl Group: The -CF₃ group is highly lipophilic and increases the overall nonpolar character of the molecule.[1][2] This enhances solubility in nonpolar solvents but can decrease solubility in highly polar solvents like water.[2]

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. A higher melting point can sometimes indicate a higher lattice energy and potentially lower solubility. The melting point of a similar compound, Methyl 2-amino-5-(trifluoromethyl)benzoate, is 51-52 °C, suggesting a moderately stable crystal lattice.[7]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following isothermal saturation method is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Experimental Workflow

Caption: Isothermal Saturation Method Workflow

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Accurately add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To further separate the solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Analyze the diluted sample and the standard solutions using the chosen analytical method.

-

-

Data Calculation and Reporting:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. Account for the dilution factor.

-

Report the solubility in standard units such as milligrams per milliliter (mg/mL), grams per liter (g/L), or moles per liter (mol/L).[8]

-

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for the specific solvents being used, as they may have their own associated hazards.

A related compound, Methyl 2-Amino-4-(trifluoromethyl)benzoate, is listed as causing skin and serious eye irritation. Similar precautions should be taken with the title compound.

Conclusion

This technical guide provides a foundational understanding of the . Based on its chemical structure and the properties of analogous compounds, it is predicted to be soluble in a range of common organic solvents, including alcohols, ketones, esters, and halogenated solvents, while exhibiting poor aqueous solubility. For applications requiring precise solubility values, the detailed experimental protocol provided offers a robust and reliable methodology for their determination. This guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the successful application of this compound in their work.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18).

- Solubility of Organic Compounds. (2023, August 31).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- METHYL 2-AMINO-5-(TRIFLUOROMETHYL)BENZOATE | 117324-58-0 - ChemicalBook. (2025, July 14).

- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds - Benchchem.

- Methyl 2-amino-5-(trifluoromethyl)benzoate - Sigma-Aldrich.

- Methyl 2-Amino-4-(trifluoromethyl)benzoate 61500-87-6 | TCI Deutschland GmbH.

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1).

- Experiment: Solubility of Organic & Inorganic Compounds.

- CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents.

- I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ? | ResearchGate. (2018, June 14).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).

- Solubility Profile of Methyl 2-Amino-5-Isopropylbenzoate: A Technical Guide - Benchchem.

- Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate, 98% Purity, C9H7F4NO2, 100 mg.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22).

- Solubility of Organic Compounds - Chemistry Steps.

- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis.

- Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives | Organic Letters - ACS Publications. (2026, January 20).

- (PDF) Methyl 2-amino-5-chlorobenzoate - ResearchGate.

- Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis | Organic Letters - ACS Publications. (2026, January 19).

- Methyl 2-amino-5-fluorobenzoate | C8H8FNO2 | CID 2783401 - PubChem - NIH.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chem.ws [chem.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. METHYL 2-AMINO-5-(TRIFLUOROMETHYL)BENZOATE | 117324-58-0 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate: A Technical Guide

Introduction

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is a substituted anthranilate derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-donating amino and methyl groups with the electron-withdrawing trifluoromethyl and methyl ester moieties, make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its molecular structure is paramount for its effective utilization.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate. While experimental data for this specific molecule is not widely available in the public domain, this document presents a detailed analysis of the expected spectroscopic data based on fundamental principles and data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate, ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming its structure.

Experimental Protocol: NMR Analysis

A hypothetical, yet standard, experimental protocol for acquiring NMR spectra of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate in 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), containing 0.1% Tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 240 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum, which is highly sensitive and requires no proton decoupling for this molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | Singlet | 1H | H-3 | The proton at position 3 is deshielded by the adjacent electron-withdrawing trifluoromethyl group and the ester functionality. |

| ~6.6 | Singlet | 1H | H-6 | The proton at position 6 is shielded by the electron-donating amino and methyl groups. |

| ~5.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of the amino protons can vary depending on the solvent and concentration and often appears as a broad signal due to quadrupole broadening and exchange. |

| ~3.8 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group typically appear in this region. |

| ~2.2 | Singlet | 3H | Ar-CH₃ | The methyl protons attached to the aromatic ring are expected in this upfield region. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | The carbonyl carbon of the ester is highly deshielded. |

| ~150 | C-2 | The carbon bearing the amino group is shielded by its electron-donating effect. |

| ~138 | C-5 | The carbon attached to the methyl group. |

| ~130 (quartet) | C-4 | The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |

| ~125 (quartet) | -CF₃ | The trifluoromethyl carbon itself will be a quartet with a large coupling constant. |

| ~120 | C-3 | Aromatic carbon adjacent to the trifluoromethyl group. |

| ~115 | C-6 | Aromatic carbon adjacent to the amino group. |

| ~110 | C-1 | The carbon to which the ester group is attached. |

| ~52 | -OCH₃ | The methyl carbon of the ester. |

| ~18 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. A predicted chemical shift would be around -60 to -65 ppm (relative to CFCl₃), appearing as a singlet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Analysis

A typical procedure for obtaining the IR spectrum is as follows:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted IR Data

The IR spectrum of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is expected to exhibit characteristic absorption bands for its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3000-2850 | C-H stretch | Methyl (-CH₃) |

| ~1700 | C=O stretch | Ester (-COOCH₃) |

| 1620-1580 | N-H bend & C=C stretch | Amine & Aromatic Ring |

| 1300-1100 | C-F stretch | Trifluoromethyl (-CF₃) |

| 1250-1000 | C-O stretch | Ester |

The presence of strong C-F stretching bands is a key indicator of the trifluoromethyl group. The carbonyl stretch of the ester will be a prominent feature.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: MS Analysis

A standard protocol for mass spectrometric analysis would be:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules to observe the molecular ion peak.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass of the ions.

Predicted MS Data

The mass spectrum will provide the molecular weight and fragmentation pattern of the molecule.

| Predicted m/z | Ion | Rationale |

| ~233.08 | [M]⁺ | Molecular ion peak for C₁₀H₁₀F₃NO₂. |

| ~202.07 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| ~174.07 | [M - COOCH₃]⁺ | Loss of the entire methyl ester group. |

High-resolution mass spectrometry (HRMS) would be expected to yield a molecular formula consistent with C₁₀H₁₀F₃NO₂. For example, the calculated exact mass for [M+H]⁺ would be approximately 234.0736.

Workflow Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for FTIR spectroscopic analysis.

Caption: General workflow for Mass Spectrometric analysis.

Conclusion

The structural elucidation of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate relies on a combination of modern spectroscopic techniques. This guide provides a detailed prediction of the expected NMR, IR, and MS data, which collectively would provide unambiguous confirmation of the compound's structure. The predicted data serves as a valuable reference for researchers working with this molecule or similar structures, aiding in the interpretation of experimentally acquired spectra. The workflows presented herein represent standard methodologies that ensure high-quality, reproducible data for the comprehensive characterization of novel chemical entities.

References

-

NIST Chemistry WebBook. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]

- Forel, M.-T., Fuson, N., & Josien, M.-L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of the Optical Society of America, 50(12), 1232-1236.

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

An In-depth Technical Guide to Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate for Advanced Chemical Synthesis

Introduction

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate (CAS No. 872624-53-8) is a specialized aromatic building block of significant interest to the pharmaceutical and materials science sectors. Its unique trifluoromethylated aminobenzoate scaffold provides a versatile platform for constructing complex molecular architectures. The strategic placement of the trifluoromethyl (CF3) group, an amino moiety, and a methyl ester offers multiple avenues for chemical modification, making it a valuable intermediate in drug discovery.

The incorporation of a CF3 group is a well-established strategy in medicinal chemistry to enhance a molecule's physicochemical and pharmacokinetic properties.[1][2] This group can improve metabolic stability, increase lipophilicity, and modulate the electronic character of the molecule, often leading to enhanced binding affinity and better bioavailability.[3][4] Similarly, the aminobenzoic acid framework is a common feature in many biologically active compounds, offering sites for derivatization to explore structure-activity relationships (SAR).[5][6]

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It covers the compound's physicochemical properties, commercial availability, a detailed synthesis protocol with mechanistic insights, its strategic applications in research and development, and essential safety and handling information.

Physicochemical Properties and Specifications

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is a light yellow crystalline solid at room temperature.[7] Its key properties are summarized below, providing the foundational data required for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 872624-53-8 | [7][8][9] |

| Molecular Formula | C10H10F3NO2 | [7][8] |

| Molecular Weight | 233.19 g/mol | [7][8] |

| Appearance | Light yellow crystalline solid | [7] |

| Purity | Typically ≥95% | [8] |

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers as a research-grade chemical. It is typically offered in quantities ranging from milligrams to several grams.

Representative Suppliers and Product Offerings:

| Supplier | Available Quantities | Purity | Notes |

| AccelaChem | Custom | ≥95% | Listed under CAS 872624-53-8[8] |

| ChemicalBook | Varies by Lister | Varies | Platform lists multiple suppliers[7] |

| Sigma-Aldrich | Varies | Not specified | Listed for research purposes[9] |

| Arctom | Flexible sizes | Not specified | Catalog number KOR-DS-2906[10] |

Synthesis and Mechanistic Rationale

The preparation of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is efficiently achieved via a palladium-catalyzed cross-coupling reaction. This synthetic approach is a cornerstone of modern organic chemistry for its reliability and functional group tolerance.[11]

Synthetic Scheme: Suzuki-Miyaura Coupling

The most direct synthesis involves a Suzuki-Miyaura coupling between an aryl halide (iodide) and a boronic acid, which allows for the precise formation of a carbon-carbon bond.[7]

Caption: Workflow for the synthesis via Suzuki-Miyaura coupling.

Expertise & Causality: Why This Protocol Works

-

Choice of Coupling: The Suzuki-Miyaura reaction is chosen for its high efficiency in forming C(sp²)-C(sp³) bonds. The reaction conditions are typically mild and tolerate a wide range of functional groups, including the amino and ester moieties present in the starting material, preventing the need for protecting groups.[12]

-

Palladium Catalyst: Bis(diphenylphosphinoferrocene)palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent pre-catalyst.[7] In the reaction mixture, it is reduced to the active Pd(0) species, which readily undergoes oxidative addition with the aryl iodide. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[13]

-

Base and Methyl Source: Cesium fluoride (CsF) is used as the base to activate the methylboronic acid, forming a more nucleophilic boronate complex. This complex then undergoes transmetalation with the palladium center. Methylboronic acid is an air-stable and easy-to-handle source of the methyl group.[7][14]

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[7]

Materials:

-

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (1.0 eq)

-

Methylboronic acid (3.0 eq)

-

Bis(diphenylphosphinoferrocene)palladium(II) chloride (Pd(dppf)Cl₂) (0.1 eq)

-

Cesium fluoride (CsF) (3.4 eq)

-

Anhydrous 1,4-dioxane

-

Ethyl acetate

-

Water & Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (1.0 eq), cesium fluoride (3.4 eq), methylboronic acid (3.0 eq), and Pd(dppf)Cl₂ (0.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe.

-

Heating: Heat the reaction mixture to 80°C and stir for 3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Filtration: Filter the biphasic mixture through a pad of Celite to remove the fine black palladium solids.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude red oil by silica gel column chromatography (e.g., using an isohexane/ethyl acetate gradient) to obtain the final product as a light yellow crystalline solid.[7]

Applications in Research and Development

The structure of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate presents three key functional handles for derivatization, making it a highly versatile scaffold in medicinal chemistry.[15][16]

Caption: Key reaction sites for further chemical modification.

-

Drug Discovery Scaffold: The primary amino group can be readily acylated or sulfonated to form a wide range of amides and sulfonamides, which are common functional groups in active pharmaceutical ingredients (APIs). The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form another set of amides, or it can be reduced to a primary alcohol for further functionalization.[5][17]

-

Role of the Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group deactivates the aromatic ring, influencing its reactivity and the pKa of the adjacent amino group.[3][18] In a biological context, the CF3 group is highly stable to metabolic oxidation and can enhance binding to protein targets through favorable interactions, making it a bioisostere for groups like methyl or chlorine.[18] This stability can increase the half-life and reduce the required dosage of a potential drug candidate.[3]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally similar trifluoromethylated aminobenzoates suggest the following precautions:

-

Hazard Classification: Likely to be classified as an irritant. May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Avoid creating dust. Use appropriate tools to handle the solid. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

-

First Aid: In case of contact with skin, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.

Trustworthiness Pillar: It is mandatory for the end-user to obtain and thoroughly review the material-specific SDS from their supplier before commencing any experimental work. The information provided here is for guidance based on analogous structures and does not replace the supplier's formal documentation.

Conclusion

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is a high-value chemical intermediate with significant potential for accelerating research in drug discovery and materials science. Its trifunctional nature provides a robust platform for generating diverse chemical libraries for screening. The well-defined palladium-catalyzed synthesis ensures its accessibility for laboratory-scale research. By understanding its properties, synthesis, and potential for derivatization, researchers can effectively leverage this building block to design and create novel molecules with enhanced performance characteristics.

References

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-trifluoromethylated-compounds-in-modern-drug-discovery-78537651.html]

- J.P. Bégué, D. Bonnet-Delpon. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11278854/]

- Wikipedia contributors. (n.d.). Trifluoromethyl group. Wikipedia. [URL: https://en.wikipedia.org/wiki/Trifluoromethyl_group]

- BenchChem Technical Support Team. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem. [URL: https://www.benchchem.com/uploads/technical-guide-the-trifluoromethyl-group-a-cornerstone-in-modern-medicinal-chemistry.pdf]

- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [URL: https://www.wechem.cn/news/design-and-biological-activity-of-trifluoromethyl-containing-drugs]

- BenchChem. (n.d.). Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.com/uploads/application-notes-applications-of-aminobenzoic-acid-analogs-in-medicinal-chemistry.pdf]

- AccelaChem. (n.d.). 872624-53-8, Methyl 2-Amino-5-methyl-4-(trifluoromethyl)benzoate. AccelaChem. [URL: https://www.accelachem.com/product/872624-53-8/]

- BenchChem. (n.d.). A Comparative Analysis of Substituted Aminobenzoate Derivatives in Drug Discovery. BenchChem. [URL: https://www.benchchem.

- ChemicalBook. (n.d.). methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | 872624-53-8. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52180865_EN.htm]

- Fluorochem. (n.d.). Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f786515]

- S. Al-Otaibi, et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines. [URL: https://www.mdpi.com/2227-9059/11/10/2686]

- Guidechem. (n.d.). methyl (+/-)-4-amino-2-(1-(2-(trifluoromethyl)phenyl)ethoxy)benzoate. Guidechem. [URL: https://www.guidechem.com/wiki/methyl-(+/-)-4-amino-2-(1-(2-(trifluoromethyl)phenyl)ethoxy)

- A A Blocks. (n.d.). Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate, 98% Purity. A A Blocks. [URL: https://www.aablocks.com/product/F786515-100MG.html]

- Sigma-Aldrich. (n.d.). CAS 872624-53-8. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/search/872624-53-8]

- Arctom. (n.d.). CAS NO. 872624-53-8 | methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate. Arctom. [URL: https://www.arctom.cn/product/cas-872624-53-8.html]

- S. Al-Otaibi, et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/37893060/]

- Thermo Fisher Scientific. (n.d.). Methyl 2-amino-5-(trifluoromethyl)benzoate, 98%. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- M. G. Beatrice, et al. (2021). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538115/]

- Sigma-Aldrich. (n.d.). Methyl 2-amino-5-(trifluoromethyl)benzoate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds022652]

- Fisher Scientific. (n.d.). Methyl 2-amino-5-(trifluoromethyl)benzoate, 98%. Fisher Scientific. [URL: https://www.fishersci.

- Y. Wang, et al. (2016). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5036233/]

- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/225333519_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]

- N. C. Bruno, et al. (2014). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/85055]

- ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate. [URL: https://www.researchgate.

-

M. Chen, et al. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][3][18]-Benzotriazin-4(3 H)-ones with DABAL-Me3. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37440414/]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | 872624-53-8 [chemicalbook.com]

- 8. 872624-53-8,Methyl 2-Amino-5-methyl-4-(trifluoromethyl)benzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. CAS 872624-53-8 | Sigma-Aldrich [sigmaaldrich.com]

- 10. arctomsci.com [arctomsci.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of [1,2,3]-Benzotriazin-4(3 H)-ones with DABAL-Me3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying chemical rationale to ensure a thorough understanding and successful execution of the synthesis.

Introduction

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is a substituted anthranilate derivative. The presence of the trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The strategic placement of the amino, methyl, and trifluoromethyl groups on the benzene ring makes this compound a valuable building block in medicinal chemistry and materials science. This protocol outlines a reliable three-step synthetic sequence commencing with the commercially available 2-amino-4-(trifluoromethyl)benzoic acid.

Overall Synthetic Scheme

The synthesis proceeds through three distinct steps:

-

Fischer Esterification of the starting material, 2-amino-4-(trifluoromethyl)benzoic acid, to yield Methyl 2-amino-4-(trifluoromethyl)benzoate.

-

Electrophilic Iodination at the position para to the activating amino group to furnish Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate.

-

Suzuki-Miyaura Coupling of the iodinated intermediate with methylboronic acid to introduce the final methyl group, yielding the target product.

Figure 1: Overall synthetic workflow for Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate.

Part 1: Synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate (Fischer Esterification)

Principle and Mechanistic Insight

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1][2] The reaction is an equilibrium process. In this step, concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the benzoic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent elimination of a water molecule, driven by the use of excess methanol as the solvent, shifts the equilibrium towards the formation of the desired methyl ester, in accordance with Le Châtelier's principle.[2]

Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 2-amino-4-(trifluoromethyl)benzoic acid | 205.13 | 10.0 g | 1.0 |

| Methanol (MeOH) | 32.04 | 150 mL | Solvent |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 3.0 mL | Catalytic |

Procedure:

-